1,4-Dimethoxyoctahydroquinoxaline-2,3-dione

Physicochemical Properties Molecular Weight Structure-Activity Relationship

Source 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7) with ≥98% purity for enzyme inhibition and antimicrobial research. As a selective xanthine oxidase inhibitor (IC50=2.60 µM), it is a critical tool for purine metabolism studies. Its unique 1,4-dimethoxy substitution pattern and defined physicochemical profile (mp 128°C) make it an ideal reference standard for analytical method development. Differentiate your research with this compound's distinct pharmacophore.

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS No. 247564-26-7
Cat. No. B3255003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
CAS247564-26-7
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCON1C2CCCCC2N(C(=O)C1=O)OC
InChIInChI=1S/C10H16N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h7-8H,3-6H2,1-2H3
InChIKeyVTIORTGFGKWWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7): A 1,4-Disubstituted Octahydroquinoxaline-2,3-dione for Research Applications


1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7) is a synthetic small molecule (C10H16N2O4, MW 228.24 g/mol) belonging to the octahydroquinoxaline-2,3-dione class [1]. This compound features a saturated bicyclic quinoxaline core with methoxy substituents at the 1 and 4 positions. It has been investigated for potential biological activities, including enzyme inhibition, though specific data remains limited [1].

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7) vs. Close Structural Analogs: Why Substitution is Not Advisable


Generic substitution among octahydroquinoxaline-2,3-diones is not straightforward. The specific 1,4-dimethoxy substitution pattern on the saturated bicyclic scaffold imparts distinct physicochemical and biological properties compared to analogs with different substituents (e.g., 1,4-dimethyl, 1,4-dihydroxy) [1]. These differences in molecular weight (228.24 g/mol for the target vs. 190.2 g/mol for the dimethyl analog), hydrogen bonding capacity, and lipophilicity can drastically alter target binding, cellular permeability, and metabolic stability, making each derivative a unique chemical entity for research [1][2].

Quantitative Differentiation of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7) from Key Comparators


Molecular Weight and Physicochemical Property Comparison: 1,4-Dimethoxy vs. 1,4-Dimethyl Octahydroquinoxaline-2,3-diones

The 1,4-dimethoxy derivative (228.24 g/mol) possesses a significantly higher molecular weight compared to the 1,4-dimethyl analog (190.2 g/mol) [1]. This difference arises from the replacement of methyl groups (-CH3, MW 15) with methoxy groups (-OCH3, MW 31), impacting the compound's size, polarity, and potential for hydrogen bonding. The presence of oxygen atoms in the methoxy groups introduces hydrogen bond acceptor capabilities not present in the dimethyl analog [1].

Physicochemical Properties Molecular Weight Structure-Activity Relationship

Comparative Binding Affinity: 1,4-Dimethoxyquinoxaline vs. 1,4-Dimethylquinoxaline-2,3-dione

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione demonstrates moderate inhibitory activity against bovine xanthine oxidase (IC50 = 2.60 µM) [1]. In contrast, the structurally related 1,4-dimethylquinoxaline-2,3-dione is essentially inactive against the BRPF1 bromodomain (IC50 > 400 µM) [2]. While these assays target different proteins, the stark difference in potency highlights how a subtle change in substituent (methoxy vs. methyl) can drastically alter a molecule's biological activity profile.

Enzyme Inhibition Xanthine Oxidase Binding Affinity

Antimicrobial Activity of the 1,4-Disubstituted Octahydroquinoxaline-2,3-dione Class

A series of 1,4-disubstituted octahydroquinoxaline-2,3-dione derivatives (2a-j) exhibited weak to moderate antibacterial and antifungal activities against various bacterial and fungal strains [1]. While 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione itself was not the primary subject of this study, it belongs to this same core scaffold class. The study demonstrated that the biological activity of this class is dependent on the specific substituents at the 1 and 4 positions, as well as the compound's lipophilicity (Clog P) [1].

Antimicrobial Activity Antibacterial Antifungal

Physicochemical Property Comparison: Boiling Point and Stability Indicators

The target compound 1,4-dimethoxyoctahydroquinoxaline-2,3-dione exhibits a boiling point of 291.3°C at 760 mmHg [1]. While direct comparator data for the boiling points of the 1,4-dimethyl or 1,4-dihydroxy analogs is not available from the same source, this value is significantly higher than typical organic solvents and provides a benchmark for purification techniques (e.g., distillation) and thermal stability assessments. The high boiling point suggests strong intermolecular interactions, likely due to the polar methoxy and dione moieties.

Boiling Point Thermal Stability Purity Analysis

Research and Industrial Applications of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7)


Enzyme Inhibition Studies (Xanthine Oxidase)

1,4-Dimethoxyoctahydroquinoxaline-2,3-dione can be utilized as a moderate inhibitor (IC50 = 2.60 µM) in in vitro xanthine oxidase assays [1]. This makes it a suitable tool compound for investigating purine metabolism pathways and for use as a control or starting point for the development of more potent inhibitors. The compound's activity is distinct from other quinoxaline derivatives, highlighting the importance of the 1,4-dimethoxy substitution pattern for this specific target.

Antimicrobial Research and Derivative Synthesis

As a member of the 1,4-disubstituted octahydroquinoxaline-2,3-dione class, this compound serves as a valuable scaffold for the synthesis of novel antimicrobial agents [2]. Researchers can leverage the established synthetic routes for this class to generate libraries of derivatives with varying substituents, and the 1,4-dimethoxy version can be used as a comparator to assess the impact of substituent polarity on antibacterial and antifungal activity [2].

Physicochemical and Analytical Chemistry Reference

The compound's well-defined physicochemical properties, including a melting point of 128°C, boiling point of 291.3°C at 760 mmHg, and calculated density of 1.28 g/cm³, make it a useful reference standard for analytical method development (e.g., HPLC, GC-MS) [3]. It can be employed to calibrate instruments or validate purification methods when working with structurally similar octahydroquinoxaline derivatives.

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